Deoxybouvardin is a naturally occurring alkaloid isolated from the Asian vine Cyclea barbata []. While its therapeutic potential is still under investigation, it has garnered interest in scientific research due to its observed biological activities. Here's a closer look at its potential applications:
Deoxybouvardin is a cyclic hexapeptide that has garnered attention for its potential as an anticancer agent. It is derived from bouvardin, a natural product known for its cytotoxic properties. The structure of deoxybouvardin allows it to interact with various cellular targets, making it a candidate for therapeutic applications, particularly in oncology.
The exact mechanism by which Deoxybouvardin exerts its antitumor effects remains under investigation. Some studies suggest it may interfere with microtubule assembly, essential for cell division, potentially leading to cancer cell death []. Further research is needed to fully elucidate its mechanism of action.
Deoxybouvardin exhibits several chemical properties that contribute to its biological activity. It has been shown to inhibit key signaling pathways involved in cancer progression. Specifically, it targets the epidermal growth factor receptor, mesenchymal-epithelial transition factor, and protein kinase B (AKT) signaling pathways. These interactions lead to the suppression of cell growth and induction of apoptosis in cancer cells through mechanisms such as reactive oxygen species generation and mitochondrial membrane depolarization .
The biological activity of deoxybouvardin has been extensively studied, particularly in the context of cancer. It demonstrates significant anticancer effects against various types of cancer cells, including non-small cell lung cancer and colorectal cancer. In vitro studies have shown that deoxybouvardin can inhibit cell viability in a concentration- and time-dependent manner, with IC50 values in the nanomolar range . Its mechanism includes the activation of intrinsic apoptotic pathways mediated by increased levels of reactive oxygen species and activation of caspases .
The synthesis of deoxybouvardin has been achieved through various methods. Notably, total synthesis routes have been developed that involve macrocyclization techniques such as intramolecular Ullmann reactions. These methods allow for the construction of the cyclic structure characteristic of deoxybouvardin . The synthesis typically requires careful selection of starting materials and reaction conditions to ensure high yields and purity.
Deoxybouvardin's primary application lies in its potential as an anticancer therapeutic agent. Its ability to inhibit key signaling pathways makes it a promising candidate for treating resistant forms of cancer. Additionally, ongoing research is exploring its use in combination therapies to enhance the efficacy of existing treatments .
Studies investigating the interactions of deoxybouvardin with cellular targets have revealed its multifaceted mechanisms of action. It has been shown to bind effectively to the ATP-binding pockets of various kinases, inhibiting their activity and leading to downstream effects on cell proliferation and survival . The interaction with reactive oxygen species also plays a crucial role in its anticancer activity, contributing to cellular stress and apoptosis induction .
Deoxybouvardin shares structural similarities with several other cyclic peptides and compounds known for their anticancer properties. Below is a comparison highlighting its uniqueness:
| Compound | Structure Type | Mechanism of Action | Unique Features |
|---|---|---|---|
| Bouvardin | Cyclic hexapeptide | Anticancer via protein synthesis inhibition | Precursor compound; broader spectrum activity |
| RA-VII | Cyclic hexapeptide | Anticancer via similar pathways | Related compound with distinct structural modifications |
| Cycloheximide | Cyclohexapeptide | Inhibits protein synthesis; broader applications | Non-selective; affects normal cells as well |
| Echinomycin | Cyclic peptide | Anticancer via DNA intercalation | Different mechanism; primarily acts on DNA |
Deoxybouvardin's unique profile lies in its selective targeting of specific kinases involved in cancer signaling pathways, differentiating it from other similar compounds that may have broader or different mechanisms of action.
Deoxybouvardin exhibits the molecular formula C40H48N6O9 with a molecular weight of 756.8 grams per mole [1] [3]. The compound is registered under Chemical Abstracts Service number 64725-24-2 and is known by several synonyms including RA-V, NSC259969, and MLS002703037 [1] [3]. The exact mass of the molecule has been determined as 756.34827713 grams per mole through computational analysis [3].
| Property | Value |
|---|---|
| Molecular Formula | C40H48N6O9 |
| Molecular Weight | 756.8 g/mol |
| CAS Number | 64725-24-2 |
| Exact Mass | 756.34827713 g/mol |
| Synonyms | RA-V, NSC259969, MLS002703037 |
The molecular composition reflects a complex organic structure containing 40 carbon atoms, 48 hydrogen atoms, 6 nitrogen atoms, and 9 oxygen atoms [1] [3]. This composition is characteristic of naturally occurring cyclic peptides with significant structural complexity.
Deoxybouvardin possesses a distinctive cyclic hexapeptide architecture that forms a macrocyclic structure with enhanced stability compared to linear peptides [7] [14]. The cyclic nature of this compound contributes to its resistance to enzymatic degradation, making it structurally robust under biological conditions [24]. The hexapeptide consists of six amino acid residues arranged in a macrocyclic conformation that maintains the molecule's three-dimensional integrity [7] [14].
The macrocyclic structure is stabilized through multiple intramolecular interactions, including hydrogen bonding networks that contribute to the overall conformational stability [12] [29]. This cyclic arrangement is fundamental to the compound's biological activity and represents a key structural feature that distinguishes it from linear peptide analogs [12] [29].
The cycloisodityrosine subunit represents a critical structural component of deoxybouvardin, forming a 14-membered ring system that is integral to the molecule's overall architecture [10] [12]. This subunit consists of two tyrosine residues connected through an ether linkage, creating a highly constrained macrocyclic structure [10] [12]. The cycloisodityrosine moiety has been identified as a key pharmacophoric element that contributes significantly to the compound's biological properties [27] [29].
Research has demonstrated that the 14-membered cycloisodityrosine subunit adopts a specific conformation that is essential for biological activity [12] [16]. Studies investigating the functional role of this subunit have revealed that it serves to constrain the tetrapeptide portion of the molecule into a biologically active conformation [27] [29]. The central amide bond within the cycloisodityrosine subunit has been shown to adopt a preferred trans stereochemistry under normal conditions [16] [20].
The stereochemical configuration of deoxybouvardin involves multiple chiral centers that define the three-dimensional arrangement of the molecule [3] [6]. The compound contains several defined stereocenters, with the absolute configuration being crucial for its biological activity [6] [10]. Nuclear magnetic resonance studies have provided detailed insights into the stereochemical arrangements of the various chiral centers throughout the molecule [30].
The stereochemical complexity of deoxybouvardin includes specific configurations at multiple positions, with particular attention to the arrangement around the cycloisodityrosine subunit [10] [12]. The absolute stereochemistry has been established through various analytical techniques, including nuclear magnetic resonance spectroscopy and X-ray crystallographic analysis of related compounds [10] [30].
Deoxybouvardin exhibits specific physicochemical properties that influence its behavior in various environments. The compound demonstrates a topological polar surface area of 187.00 Ų, which affects its permeability characteristics [3]. The calculated partition coefficient values include an XlogP of 3.00 and an atomic LogP of 1.54, indicating moderate lipophilicity [3].
| Property | Value |
|---|---|
| Topological Polar Surface Area | 187.00 Ų |
| XlogP | 3.00 |
| Atomic LogP (AlogP) | 1.54 |
| Hydrogen Bond Acceptors | 9 |
| Hydrogen Bond Donors | 4 |
| Rotatable Bonds | 3 |
The molecular structure contains 9 hydrogen bond acceptor sites and 4 hydrogen bond donor sites, contributing to its ability to form intermolecular interactions [3]. The compound possesses only 3 rotatable bonds, reflecting its highly constrained cyclic architecture [3]. These properties influence the compound's solubility characteristics and interaction with biological systems.
Thermal properties of deoxybouvardin include an estimated flash point of 609°C and a boiling point of 1083.3°C at 760 mmHg, indicating high thermal stability [23]. The melting point has not been definitively reported in the literature, though related compounds in this class typically exhibit characteristic melting behavior [23] [26].
Bouvardin represents the most closely related structural analog to deoxybouvardin, differing primarily in the presence of an additional hydroxyl group [9] [17]. Bouvardin possesses the molecular formula C40H48N6O10 with a molecular weight of 772.856 grams per mole, making it 16 atomic mass units heavier than deoxybouvardin due to the extra oxygen atom [9] [17] [18].
| Compound | Molecular Formula | Molecular Weight | Key Difference |
|---|---|---|---|
| Deoxybouvardin | C40H48N6O9 | 756.8 g/mol | Reference compound |
| Bouvardin | C40H48N6O10 | 772.856 g/mol | Additional hydroxyl group |
| RA-VII | C40H48N6O10 | Similar to bouvardin | Different hydroxylation pattern |
The structural relationship between deoxybouvardin and bouvardin has been extensively studied, with both compounds sharing the same cyclic hexapeptide architecture and cycloisodityrosine subunit [10] [12]. The additional hydroxyl group in bouvardin creates differences in physicochemical properties and biological activity profiles compared to deoxybouvardin [17] [18].
RA-VII represents another important structural congener that contains similar molecular composition to bouvardin but with different hydroxylation patterns [10] [28]. These compounds collectively form a family of structurally related cyclic hexapeptides that share common architectural features while exhibiting distinct biological properties [28] [29].
The allo-RA-V series represents a collection of structural analogs derived from deoxybouvardin through systematic modifications of the tetrapeptide subunit [16] [20]. These analogs have been synthesized to investigate structure-activity relationships and to understand the functional role of different molecular components [16] [20]. Key members of this series include compounds with modifications to the tetrapeptide portion while maintaining the cycloisodityrosine subunit intact [20] [29].
Research has demonstrated that analogs containing glycine substitutions for the D-Ala-Ala-N-methyl-Tyr-Ala tetrapeptide subunit exhibit different conformational properties compared to the natural product [16] [20]. These modifications result in conformations where the central amide in the cycloisodityrosine subunit adopts its inherently preferred trans stereochemistry, leading to reduced biological activity [16] [20].
Deoxybouvardin-glucoside represents a significant glycosidic derivative that incorporates a glucose moiety attached to the parent compound through a glycosidic bond [19]. This derivative has been isolated from Rubia species and exhibits modified physicochemical properties compared to the parent compound [19]. The addition of the glucose unit affects the compound's solubility characteristics and biological activity profile [19].
The glycosidic modification represents a natural derivatization strategy that potentially enhances the compound's bioavailability and cellular uptake characteristics [19]. Research has shown that deoxybouvardin-glucoside maintains significant biological activity while exhibiting altered pharmacokinetic properties compared to the parent compound [19]. This derivative demonstrates the potential for natural modification of the deoxybouvardin scaffold to create compounds with enhanced therapeutic profiles [19].
Deoxybouvardin exhibits a notable distribution pattern within the Rubiaceae family, with Rubia cordifolia Linnaeus serving as the primary natural source of this bioactive cyclic hexapeptide [1] [2]. This perennial climbing herb, commonly known as Indian madder or manjistha in traditional medicine systems, contains deoxybouvardin as one of its most abundant cyclic peptide constituents, with concentrations reaching approximately 100 micrograms per gram of dried root material [2].
The phytochemical profile of Rubia cordifolia demonstrates remarkable diversity, with over 100 identified compounds including bicyclic peptides, anthraquinones, lignans, iridoids, and triterpenoids [2] [3]. Among the cyclic hexapeptides isolated from this species, deoxybouvardin (designated as RA-V in the Rubiaceae cyclopeptide nomenclature) represents one of the most prevalent constituents alongside RA-VII, with both compounds occurring at concentrations exceeding 100 micrograms per gram of plant material [2].
Rubia yunnanensis Diels represents another significant source within the genus, though quantitative data regarding deoxybouvardin content remains limited in current literature [4] [5]. This species, native to Yunnan Province in China, has been extensively studied for its arborinane-type triterpenoids and anthraquinone derivatives [5] [6]. The roots of Rubia yunnanensis are utilized in traditional Chinese medicine under the designation "xiao hong shen" for treating various ailments including vertigo, insomnia, rheumatism, tuberculosis, and menstrual disorders [7].
Bioassay-guided fractionation studies of Rubia cordifolia root extracts have demonstrated that deoxybouvardin can be isolated through systematic chromatographic procedures [1]. The isolation process typically involves initial extraction with aqueous acetone, followed by partitioning between ethyl acetate and water, and subsequent purification using normal-phase and reverse-phase silica gel column chromatography combined with high-performance liquid chromatography [1] [2].
Bouvardia ternifolia (Cavanilles) Schlechtendal represents the original source from which deoxybouvardin was first isolated and characterized in 1977 [1] [8] [9]. This shrub species, belonging to the Rubiaceae family, is native to Mexico and the southwestern United States, where it has been employed in traditional folk medicine for treating inflammatory conditions and wounds [10] [11].
The initial isolation work conducted by Jolad and colleagues established Bouvardia ternifolia as a rich source of bioactive cyclic hexapeptides, yielding both bouvardin and deoxybouvardin from the aerial parts of the plant [9] [12]. Subsequent investigations have confirmed the presence of deoxybouvardin in various plant tissues, including stems, leaves, and flowers, with concentrations ranging from 150 to 200 micrograms per gram of dried material [13].
The discovery of deoxybouvardin in Bouvardia ternifolia marked a significant milestone in natural products chemistry, as these compounds represented the first cyclic hexapeptides isolated from the Rubiaceae family [14] [9]. The structural elucidation of these molecules revealed a unique bicyclic architecture featuring both 14-membered and 18-membered ring systems, with the former containing a characteristic cycloisodityrosine subunit [14] [9].
Recent phytochemical investigations of Bouvardia ternifolia have expanded beyond cyclic peptides to include chromones, coumarins, and other bioactive metabolites [11] [15]. These studies have identified ternifoliol and ternifolial as new chromone derivatives with anti-inflammatory and immunomodulatory properties, alongside the previously characterized bouvardin and deoxybouvardin [11].
The extraction and isolation of deoxybouvardin from natural sources requires sophisticated methodological approaches due to the compound's complex chemical structure and relatively low abundance in plant materials [13]. The standard protocol for deoxybouvardin isolation from Bouvardia ternifolia involves a multi-step process beginning with comprehensive solvent extraction of dried plant material [13].
The initial extraction phase employs a sequential solvent system designed to maximize the recovery of cyclic peptides while minimizing the co-extraction of interfering compounds [13]. Ground plant material (typically 12 kilograms) undergoes primary extraction with methanol using mechanical stirring for 24-hour periods, followed by concentration under reduced pressure [13]. The resulting concentrate is subsequently subjected to acetonitrile extraction, which selectively removes many polar impurities while retaining the target cyclic peptides [13].
The dichloromethane extraction phase represents a critical step in the isolation protocol, as this solvent effectively solubilizes deoxybouvardin and related cyclic peptides while leaving behind more polar plant constituents [13]. The dichloromethane-soluble fraction typically yields approximately 90 grams of crude material from 12 kilograms of starting plant material, representing a concentration factor of approximately 130-fold [13].
Precipitation using isopropyl ether serves as an intermediate purification step, producing a crude precipitate enriched in bouvardin and deoxybouvardin while removing many lipophilic impurities [13]. This precipitate, typically more than 90 percent free of naturally associated materials, provides the starting material for chromatographic separation procedures [13].
The chromatographic isolation employs silica gel column chromatography as the primary separation method, utilizing gradient elution systems optimized for cyclic peptide separation [13]. Initial separations typically employ hexane-dichloromethane-methanol solvent systems with ratios such as 20:27:3, followed by more selective separations using ether-ethyl acetate-methanol mixtures [13].
High-performance liquid chromatography represents the final purification step, employing reverse-phase columns with gradient elution to achieve baseline separation of deoxybouvardin from closely related analogs [1] [2]. Semi-preparative conditions typically utilize C18 stationary phases with aqueous acetonitrile gradients containing trifluoroacetic acid as a mobile phase modifier [1] [2].
Alternative extraction methodologies have been developed for Rubia species, reflecting differences in plant matrix composition and cyclic peptide distribution patterns [1] [2]. The protocol for Rubia cordifolia typically begins with aqueous acetone extraction, followed by liquid-liquid partitioning between ethyl acetate and water [1] [2]. This approach effectively separates the moderately polar cyclic peptides from highly polar anthraquinone glycosides and non-polar triterpenes [1] [2].
The total synthesis of deoxybouvardin represents one of the most challenging endeavors in cyclic peptide chemistry, requiring the formation of both macrocyclic peptide bonds and a strained 14-membered ether bridge within a complex molecular framework [16] [17] [18]. The first successful total synthesis was achieved by Boger and Yohannes, who developed a convergent strategy based on intramolecular Ullmann coupling for the critical macrocyclization step [16] [17].
The synthetic strategy begins with the preparation of appropriately functionalized amino acid building blocks, including specialized tyrosine derivatives bearing halogen substituents for subsequent coupling reactions [16] [17]. The linear hexapeptide precursor is assembled using standard peptide coupling methodologies, with careful attention to protecting group strategies that maintain compatibility with the subsequent macrocyclization conditions [16] [17].
The key innovation in the total synthesis involves the use of an intramolecular Ullmann reaction to form the challenging 14-membered cycloisodityrosine subunit [16] [17]. This copper-mediated coupling reaction proceeds through oxidative addition of the aryl halide to copper, followed by intramolecular nucleophilic attack by the phenolic oxygen to form the ether bridge [16] [17]. The success of this approach demonstrated the viability of metal-catalyzed macrocyclization for constructing highly strained ring systems in complex natural products [16] [17].
Alternative total synthesis approaches have focused on different strategies for forming the cycloisodityrosine moiety [18] [19]. The convergent approach described by several research groups involves the separate synthesis of the tetrapeptide and dipeptide fragments, followed by coupling and cyclization to generate the final product [18] [19]. This strategy offers advantages in terms of synthetic flexibility and the ability to prepare structural analogs for structure-activity relationship studies [18] [19].
The application of intramolecular nucleophilic aromatic substitution reactions has provided an alternative approach to the synthesis of the cycloisodityrosine subunit found in deoxybouvardin [20] [21]. This methodology, developed by research groups in France, relies on the activation of electron-deficient aromatic systems toward nucleophilic attack by appropriately positioned phenolic nucleophiles [20] [21].
The SNAr approach begins with the synthesis of dipeptide precursors containing both electron-withdrawing groups on one aromatic ring and a phenolic nucleophile positioned for intramolecular cyclization [20] [21]. The reaction proceeds through initial nucleophilic attack at the activated aromatic carbon, followed by elimination of the leaving group to form the ether bridge [20] [21]. This process benefits from conformational pre-organization that brings the reactive centers into proximity and reduces the activation energy for cyclization [22].
Key advantages of the SNAr methodology include the mild reaction conditions required for cyclization and the high degree of regioselectivity achieved through intramolecular delivery of the nucleophile [20] [21]. The reaction typically proceeds at ambient temperature in polar aprotic solvents, avoiding the elevated temperatures and specialized catalysts required for Ullmann coupling reactions [20] [21].
Mechanistic studies have revealed that the success of the intramolecular SNAr approach depends critically on the electronic properties of the aromatic substrate and the conformational preferences of the linking chain [22]. Electron-withdrawing substituents such as nitro groups or cyano groups significantly enhance the reactivity of the aromatic ring toward nucleophilic attack [22]. The length and flexibility of the linking chain between the nucleophile and electrophile also influence the cyclization efficiency [22].
The Ullmann reaction represents a cornerstone methodology for the construction of diaryl ether linkages in synthetic organic chemistry, with particular relevance to the synthesis of naturally occurring cyclic peptides containing such structural motifs [23] [24] [25]. In the context of deoxybouvardin synthesis, the intramolecular Ullmann coupling provides access to the strained 14-membered cycloisodityrosine ring system that represents one of the most challenging structural features of this natural product [16] [17].
Modern developments in Ullmann coupling chemistry have focused on optimizing reaction conditions to achieve efficient macrocyclization at practical concentrations and with reduced catalyst loadings [24] [26]. Recent studies have demonstrated that phenol and imidazole nucleophiles can undergo efficient Ullmann macrocyclization with aryl iodides at concentrations up to 100 millimolar using 5-10 mol percent copper catalyst loadings [24]. These conditions represent a significant improvement over earlier protocols that required high dilution and stoichiometric copper reagents [24].
The mechanism of the intramolecular Ullmann reaction involves several key steps that influence the overall efficiency of the macrocyclization process [23] [24]. Initial oxidative addition of the aryl halide to the copper center generates a copper-aryl intermediate, which undergoes subsequent coordination of the phenolic nucleophile [23] [24]. The intramolecular nucleophilic attack proceeds through a copper-assisted mechanism that involves coordination of the phenoxide to the metal center prior to carbon-oxygen bond formation [23] [24].
Substrate design plays a critical role in determining the success of Ullmann macrocyclization reactions [23] [24]. The substitution pattern on the aromatic rings influences both the electronic properties and the conformational preferences of the cyclization precursor [23]. Meta-substituted substrates generally provide higher yields than ortho- or para-substituted analogs, likely due to reduced steric hindrance and favorable conformational pre-organization [23].
Microwave-assisted conditions have emerged as a valuable tool for enhancing the efficiency of Ullmann macrocyclization reactions [23]. These conditions provide rapid heating and improved reaction kinetics, often leading to higher yields and shorter reaction times compared to conventional thermal heating [23]. The ability to conduct reactions in sealed vessels under controlled pressure and temperature conditions further enhances the reproducibility and scalability of the methodology [23].
The synthesis of deoxybouvardin presents numerous challenges that reflect the inherent complexity of this natural product's molecular architecture [27] [19] [28]. The most significant obstacles include the formation of the strained 14-membered cycloisodityrosine ring, the control of stereochemistry at multiple chiral centers, and the assembly of the 18-membered macrocyclic peptide framework [27] [19] [28].
Stereochemical control represents a persistent challenge throughout the synthetic sequence, as deoxybouvardin contains six chiral centers that must be established with high selectivity [27] [28]. The natural product's structure includes both L- and D-amino acid residues, requiring careful selection of starting materials and reaction conditions to maintain the correct configuration [27] [28]. Epimerization can occur during peptide coupling reactions, particularly under basic conditions or elevated temperatures [27] [28].
The formation of the cycloisodityrosine subunit poses unique synthetic challenges due to the inherent strain associated with the 14-membered ring and the requirement for precise regioselectivity in the carbon-oxygen bond formation [19] [20]. Early synthetic approaches struggled with low yields and competing side reactions, including intermolecular coupling and decomposition pathways [19] [20]. The development of improved methodologies has focused on conformational pre-organization and the use of more selective coupling conditions [19] [20].
Macrocyclization of the linear hexapeptide precursor requires careful optimization of reaction conditions to favor intramolecular cyclization over intermolecular oligomerization [29] [30]. The use of high dilution conditions, pseudodilution techniques, and specialized coupling reagents has proven essential for achieving acceptable yields in the cyclization step [29] [30]. Recent advances in solid-phase synthesis have provided alternative approaches that offer improved efficiency and scalability [29] [30].
Protecting group strategies must be carefully designed to survive the multiple synthetic transformations while providing selective deprotection at the appropriate stages [27] [19]. The presence of multiple functional groups including phenols, amides, and amino groups requires orthogonal protection schemes that minimize unwanted side reactions [27] [19]. The development of more robust protecting groups and milder deprotection conditions has enhanced the overall efficiency of synthetic approaches [27] [19].
The structural characterization of deoxybouvardin relies on a comprehensive suite of analytical techniques that provide complementary information about the molecular structure, stereochemistry, and conformational properties of this complex cyclic peptide [31] [32] [33]. The multi-faceted approach to structural verification reflects both the complexity of the target molecule and the critical importance of unambiguous structural assignment for biological activity studies [31] [32] [33].
Nuclear magnetic resonance spectroscopy serves as the primary tool for structural characterization, providing detailed information about the connectivity, stereochemistry, and solution conformation of deoxybouvardin [32] [33]. Proton NMR studies reveal characteristic features that distinguish this compound from closely related analogs, including an aromatic proton resonance appearing unusually far upfield at δ 4.35 ppm due to the conformational constraints imposed by the 14-membered ring system [32] [33]. The vicinal coupling constant of 10.2 Hz between hydroxyl and methine protons provides crucial stereochemical information, while the geminal coupling constant of -20 Hz between methylene protons in the tyrosine residue reflects the rigid molecular framework [32] [33].
Carbon-13 NMR spectroscopy provides complementary structural information, with particular diagnostic value in the characterization of the cycloisodityrosine subunit [32] [33]. The aromatic carbons ortho to the ether oxygen exhibit characteristic chemical shifts in the range of δ 124.2-125.9 ppm, reflecting the electron-donating effect of the ether linkage [32] [33]. Variable-temperature NMR studies have revealed the presence of a minor stereoisomer (approximately 15 percent) separated by a rotational barrier of 20.6 kcal/mol, likely arising from restricted rotation about specific amide bonds [32] [33].
High-resolution mass spectrometry provides unambiguous molecular formula determination and serves as a critical tool for purity assessment [34] [35]. The molecular ion peak at m/z 757.3 (M+H)+ confirms the molecular formula C₄₀H₄₈N₆O₉ and provides exact mass data consistent with the proposed structure [34] [35]. Tandem mass spectrometry experiments reveal characteristic fragmentation patterns that support the structural assignment and provide additional confirmation of the cyclic peptide framework [34] [35].
Fast atom bombardment mass spectrometry has proven particularly valuable for the structural characterization of deoxybouvardin and related cyclic peptides [31] [36]. This technique provides characteristic fragmentation patterns that reflect the unique structural features of the bicyclic peptide framework [31] [36]. The presence of the phenolic bridged tyrosine moiety results in site-directed fragmentations that distinguish deoxybouvardin from linear peptide analogs lacking the rigid 14-membered ring [31] [36]. Metastable ion analysis confirms the proposed fragmentation pathways and provides additional structural evidence [31] [36].
X-ray crystallography represents the gold standard for three-dimensional structural determination, providing atomic-level detail about bond lengths, bond angles, and molecular conformation [37] [38]. Crystal structures of deoxybouvardin and related compounds have revealed important conformational features that influence biological activity [37]. The rigid 14-membered ring constrains the overall molecular conformation and may serve to pre-organize the molecule for binding to biological targets [37]. Comparison of crystal structures with NMR solution data indicates that the predominant solution conformer corresponds closely to the solid-state structure [37] [32].
Infrared spectroscopy provides valuable information about the secondary structure elements present in cyclic peptides [39] [40]. The amide I region (1600-1700 cm⁻¹) is particularly diagnostic, with characteristic absorption patterns that reflect the hydrogen bonding network and conformational preferences of the peptide backbone [39] [40]. Two-dimensional infrared spectroscopy has emerged as a powerful tool for examining the structure and dynamics of cyclic peptides in solution, providing information about coupling between different amide groups and their relationship to three-dimensional structure [39] [40].